molecular formula C9H17NO B1306342 4-(1-Aminoethyl)hepta-1,6-dien-4-ol CAS No. 315248-78-3

4-(1-Aminoethyl)hepta-1,6-dien-4-ol

Cat. No.: B1306342
CAS No.: 315248-78-3
M. Wt: 155.24 g/mol
InChI Key: JDCZKKQVTDSZTM-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a hepta-1,6-dien-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)hepta-1,6-dien-4-ol typically involves the reaction of hepta-1,6-dien-4-ol with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the hepta-1,6-dien-4-ol is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)hepta-1,6-dien-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of saturated alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1-Aminoethyl)hepta-1,6-dien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the hepta-1,6-dien-4-ol structure can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)hepta-1,6-dien-4-ol hydrochloride
  • 1,6-Heptadien-4-ol
  • 4-Allylhepta-1,6-dien-4-ol

Uniqueness

4-(1-Aminoethyl)hepta-1,6-dien-4-ol is unique due to the presence of both an amino group and a hepta-1,6-dien-4-ol structure.

Properties

IUPAC Name

4-(1-aminoethyl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZKKQVTDSZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=C)(CC=C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389964
Record name 4-(1-aminoethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315248-78-3
Record name 4-(1-Aminoethyl)-1,6-heptadien-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315248-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-aminoethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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